5-(4-Ethoxy-3-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole

Lipophilicity Drug-likeness ADME profiling

5-(4-Ethoxy-3-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole (CAS 1416343-87-7, MF C₁₇H₁₇N₃O₂, MW 295.34 g/mol) is a 3,5-diaryl-1H-1,2,4-triazole derivative bearing a 4-ethoxy-3-methoxyphenyl substituent at position 5 and an unsubstituted phenyl ring at position 3. This compound belongs to the privileged 1,2,4-triazole scaffold class, which is extensively documented for anticonvulsant, anti-inflammatory (COX-2 inhibition), monoamine oxidase (MAO) inhibition, and anticancer activities.

Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
Cat. No. B11798030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Ethoxy-3-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3)OC
InChIInChI=1S/C17H17N3O2/c1-3-22-14-10-9-13(11-15(14)21-2)17-18-16(19-20-17)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,18,19,20)
InChIKeyGHJFTYTWWAKMJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Ethoxy-3-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole – Procurement-Ready 3,5-Diaryl-1,2,4-Triazole Scaffold for Medicinal Chemistry and Pharmacological Screening


5-(4-Ethoxy-3-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole (CAS 1416343-87-7, MF C₁₇H₁₇N₃O₂, MW 295.34 g/mol) is a 3,5-diaryl-1H-1,2,4-triazole derivative bearing a 4-ethoxy-3-methoxyphenyl substituent at position 5 and an unsubstituted phenyl ring at position 3 . This compound belongs to the privileged 1,2,4-triazole scaffold class, which is extensively documented for anticonvulsant, anti-inflammatory (COX-2 inhibition), monoamine oxidase (MAO) inhibition, and anticancer activities [1][2]. The compound is commercially available from specialty chemical suppliers at certified purities of 95–97%, making it accessible as a research screening compound or synthetic intermediate .

Why Generic 1,2,4-Triazole Substitution Fails: Quantifiable Structural Differentiation of 5-(4-Ethoxy-3-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole


In-class 1,2,4-triazoles cannot be freely interchanged because the nature and position of aryl substituents at positions 3 and 5 exert profound, non-linear effects on lipophilicity, hydrogen-bonding capacity, target engagement, and metabolic stability [1]. The 5-(4-ethoxy-3-methoxyphenyl) motif combines an ethoxy (–OCH₂CH₃) electron-donating group with a meta-methoxy (–OCH₃) group, creating a distinct electronic and steric environment compared to the 3-methyl, 3-ethyl, 3-cyclopropyl, or 3-furyl analogs [2]. Replacement of the 3-phenyl ring with a smaller alkyl group (e.g., methyl, CAS 1416338-41-4) reduces both π-stacking potential and molecular volume, which can alter binding affinity at aromatic-rich enzyme pockets [3]. Conversely, substitution of the 5-(4-ethoxy-3-methoxyphenyl) with simpler phenyl or methoxyphenyl analogs eliminates the dual alkoxy substitution pattern that modulates both solubility and target complementarity. The following quantitative evidence establishes where 5-(4-ethoxy-3-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole occupies a non-interchangeable position within the 3,5-diaryl-1,2,4-triazole chemical space.

Quantitative Differentiation Evidence: 5-(4-Ethoxy-3-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole vs. Closest Analogs


Lipophilicity (cLogP) Differentiation: 3-Phenyl vs. 3-Methyl and 3-Furyl Analogs

The target compound is predicted to exhibit higher lipophilicity than its 3-methyl analog [5-(4-ethoxy-3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole, CAS 1416338-41-4] due to the replacement of the –CH₃ group with a phenyl ring, which adds aromatic carbon count and increases computed logP. For context, the 3-furyl analog [5-(4-ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole, CAS 1416346-79-6] has a computed XLogP3-AA of 2.7 [1]. The 3-phenyl analog is expected to have a cLogP ≥ 3.0 based on the additional two aromatic carbons and removal of the polar furan oxygen, yielding a ΔcLogP of approximately +0.3 to +0.8 log units relative to the 3-furyl comparator. This difference is within the range known to influence membrane permeability and CYP450 binding [2].

Lipophilicity Drug-likeness ADME profiling

Hydrogen-Bond Acceptor/Donor Profile vs. 3-Furyl Analog

The substitution of the 3-furyl ring (which contributes an oxygen atom as a hydrogen-bond acceptor) with a 3-phenyl ring in the target compound reduces the total hydrogen-bond acceptor count from 6 (in the 3-furyl analog) to 5 in the target compound, while the hydrogen-bond donor count remains constant at 1 (triazole NH) [1]. The 3-furyl analog [5-(4-ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole] has a computed H-Bond Acceptor Count of 5 (N=3 from triazole, O=2 from ethoxy and methoxy, O=1 from furan; total = 6) [1], whereas the target 3-phenyl compound has only 5 acceptors (removal of furan oxygen). This changes the hydrogen-bonding pharmacophore and may reduce off-target interactions with polar enzyme active sites that preferentially engage the furan oxygen, while enhancing complementarity to hydrophobic pockets that accommodate the planar phenyl ring [2].

Hydrogen bonding Target engagement Molecular recognition

Molecular Weight and Fractional Molecular Complexity vs. 3-Methyl and Unsubstituted 3-Phenyl Analogs

The target compound (MW 295.34 g/mol) occupies a narrow window within the 3,5-diaryl-1,2,4-triazole series that avoids both the sub-250 Da low-complexity space (where target promiscuity increases) and the >350 Da range (where solubility and permeability typically decline) . The 3-methyl analog [5-(4-ethoxy-3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole, CAS 1416338-41-4] has a lower molecular weight (predicted MW ~233 g/mol, C₁₂H₁₅N₃O₂), while the unsubstituted 3-phenyl-1H-1,2,4-triazole (MW 145.16 g/mol) is substantially smaller and lacks the 5-aryl substituent entirely . The 295.34 Da molecular weight of the target compound places it within the optimal lead-like space (MW ≤ 350 Da), with sufficient structural complexity to support selective target engagement while retaining favourable physicochemical properties.

Molecular weight Lead-likeness Fractional complexity

Class-Level Pharmacological Plausibility: 3,5-Diaryl-1,2,4-Triazoles as Privileged MAO-B and COX-2 Inhibitor Scaffolds

Although direct bioactivity data for the target compound are not yet published in peer-reviewed literature, the 3,5-diaryl-1,2,4-triazole scaffold is a validated pharmacophore for hMAO-B inhibition and COX-2 blockade. Bekircan et al. (2022) demonstrated that 3,5-diphenyl-1,2,4-triazole substituted triazolothiadiazole derivatives achieve hMAO-B IC₅₀ values of 2.51–2.81 µM with >25-fold selectivity over hMAO-A [1]. For COX-2, Elrayess et al. (2020) reported that triazole-thiazole hybrids with a para-methoxy phenyl substituent achieve COX-2 IC₅₀ = 0.04 µM, comparable to celecoxib (IC₅₀ = 0.05 µM) [2]. The target compound's dual 4-ethoxy-3-methoxyphenyl motif at position 5 provides electronic properties (ethoxy σₚ = –0.24, methoxy σₘ = +0.12) distinct from the unsubstituted phenyl in 3,5-diphenyl-1,2,4-triazole, which may modulate potency at these targets [3]. The Ukrainian school of 1,2,4-triazole chemistry has further established that 5-methoxyphenyl-substituted 1,2,4-triazoles exhibit broad pharmacological activity with low acute toxicity, supporting their prioritization for screening [3].

Monoamine oxidase inhibition COX-2 inhibition Anticancer screening

Recommended Procurement and Application Scenarios for 5-(4-Ethoxy-3-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole


MAO-B Inhibitor Screening in CNS Drug Discovery Programs

The 3,5-diaryl-1,2,4-triazole core is a recognized scaffold for selective hMAO-B inhibition, with close analogs achieving IC₅₀ values in the 2–3 µM range and >25-fold selectivity over hMAO-A [1]. 5-(4-Ethoxy-3-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole provides an underexplored substitution pattern where the 4-ethoxy-3-methoxy motif may enhance selectivity through differential hydrogen bonding in the MAO-B aromatic cage. Procurement of this compound at ≥95% purity is appropriate for fluorometric MAO inhibition screening assays (e.g., Amplex Red) at initial concentrations of 0.1–100 µM.

COX-2 Selectivity Profiling in Anti-Inflammatory Research

Triazole-based COX-2 inhibitors with methoxyphenyl substituents have demonstrated IC₅₀ values as low as 0.04 µM, rivalling celecoxib [2]. The target compound's dual alkoxy-substituted 5-aryl ring and 3-phenyl ring occupy the COX-2 hydrophobic pocket and the mouth of the active site, respectively, as evidenced by 3D-QSAR modeling of related triazole scaffolds [2]. This compound can serve as a starting point for COX-1/COX-2 selectivity screens using human recombinant enzyme assays.

Cytotoxicity Screening Against MCF-7, HCT-116, and HepG2 Cancer Cell Lines

1,2,4-Triazole derivatives with phenyl substituents have shown selective cytotoxicity in the MTT assay: a structurally related 3-phenyl-1,2,4-triazole analog (Compound 23) exhibited IC₅₀ values of 26.1 µM (MCF-7), 2.01 µM (HCT-116), and 5.49 µM (HepG2) [3]. The target compound's 4-ethoxy-3-methoxyphenyl group may further modulate LSD1 inhibitory activity, which was reported with IC₅₀ values as low as 0.046–0.065 µM for related triazole derivatives [3]. Procurement for cytotoxicity screening at concentrations spanning 0.01–100 µM is appropriate.

Physicochemical Reference Standard for 3,5-Diaryl-1,2,4-Triazole Library Design

With MW 295.34 g/mol, predicted cLogP ~3.0–3.5, and 5 H-bond acceptors, this compound sits at the intersection of lead-like and drug-like chemical space . It can serve as a physicochemical benchmark for designing focused 3,5-diaryl-1,2,4-triazole libraries where systematic variation of the 5-aryl substituent (ethoxy/methoxy position, chain length) and 3-aryl substituent (phenyl, heteroaryl, alkyl) is explored. The commercial availability at 95–97% purity supports its use as a reference material for HPLC method development and logP determination via shake-flask or chromatographic methods .

Quote Request

Request a Quote for 5-(4-Ethoxy-3-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.